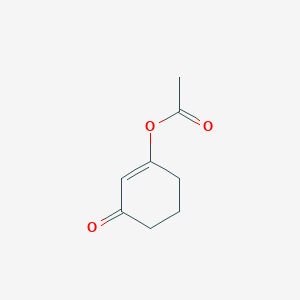

3-Acetoxy-2-cyclohexen-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-oxocyclohexen-1-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-6(9)11-8-4-2-3-7(10)5-8/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCOGDENGOYPPMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC(=O)CCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10373095 | |

| Record name | 3-ACETOXY-2-CYCLOHEXEN-1-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57918-73-7 | |

| Record name | 3-ACETOXY-2-CYCLOHEXEN-1-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Acetoxy-2-cyclohexen-1-one chemical properties

An In-depth Technical Guide to the Chemical Properties and Reactivity of 3-Acetoxy-2-cyclohexen-1-one

Abstract

This compound is a versatile bifunctional organic molecule that serves as a valuable intermediate in synthetic chemistry. As the enol acetate of the common building block 1,3-cyclohexanedione, it possesses a unique electronic profile characterized by an α,β-unsaturated ketone system and a reactive enol ester. This guide provides a comprehensive technical overview of its core chemical properties, synthesis, spectroscopic signature, and characteristic reactivity. We will explore its utility as a Michael acceptor, its role in pericyclic reactions, and its applications as a substrate in transition-metal-catalyzed transformations, offering field-proven insights for researchers, chemists, and professionals in drug development.

Introduction and Molecular Overview

This compound, with the chemical formula C₈H₁₀O₃, is a cyclic enol acetate derived from cyclohexane-1,3-dione.[1] The presence of three distinct oxygen-containing functional groups—a ketone, an ester, and an alkene within a six-membered ring—confers a rich and nuanced reactivity profile. Its structure effectively "traps" the enol tautomer of cyclohexane-1,3-dione, a diketone that exists predominantly in its enolic form in solution.[2] This structural feature is central to its chemical behavior, providing a masked β-dicarbonyl system while also presenting the characteristic reactivity of an α,β-unsaturated ketone and an allylic acetate. Understanding this duality is critical for leveraging its synthetic potential.

The molecule's utility stems from its ability to act as a precursor for more complex polycyclic systems, particularly in the construction of six-membered rings, a common motif in natural products and pharmaceuticals like steroids.[3][4]

Logical Relationship: From Precursor to Product

The following diagram illustrates the fundamental relationship between the precursor, its tautomer, and the final product.

Caption: Synthesis via trapping of the enol tautomer.

Synthesis and Spectroscopic Characterization

The most direct and common synthesis of this compound involves the O-acylation of its precursor, 1,3-cyclohexanedione.

Experimental Protocol: Synthesis from 1,3-Cyclohexanedione

This protocol describes a standard laboratory procedure for the synthesis of the title compound. The causality behind this choice is the ready availability of the starting diketone and the high efficiency of trapping the thermodynamically favored enol tautomer with an acetylating agent.

-

Reagent Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 1,3-cyclohexanedione (1.0 eq) in a suitable solvent such as toluene or dichloromethane.

-

Addition of Acetylating Agent: Add acetic anhydride (1.1 to 1.5 eq). For catalysis, a catalytic amount of a strong acid (e.g., sulfuric acid) or a base (e.g., pyridine) can be employed to facilitate the reaction.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Workup: After cooling to room temperature, the reaction mixture is quenched by the slow addition of a saturated sodium bicarbonate solution to neutralize the acid and any unreacted acetic anhydride.

-

Extraction: The aqueous layer is extracted three times with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Spectroscopic and Physical Properties

Accurate characterization is paramount for verifying the identity and purity of the synthesized compound. The key physical and spectroscopic data are summarized below.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₀O₃ | [1] |

| Molecular Weight | 154.16 g/mol | [1] |

| Boiling Point | 255.6°C at 760 mmHg | [] |

| Density | 1.13 g/cm³ | [] |

| IUPAC Name | (3-oxocyclohexen-1-yl) acetate |[] |

Table 2: Characteristic Spectroscopic Data

| Spectroscopy | Characteristic Peaks/Shifts (Expected) | Functional Group Assignment |

|---|---|---|

| FT-IR (cm⁻¹) | ~1760 (strong) | Ester C=O stretch |

| ~1685 (strong) | Ketone C=O stretch (conjugated) | |

| ~1640 (medium) | C=C stretch (conjugated) | |

| ~1200 (strong) | C-O stretch (ester) | |

| ¹H NMR (ppm) | ~5.8-6.0 (s, 1H) | Vinylic proton (-CH=C-OAc) |

| ~2.4-2.7 (m, 4H) | Allylic protons (-CH₂-C=O and -CH₂-C=C) | |

| ~2.2 (s, 3H) | Acetyl methyl protons (-OCOCH₃) | |

| ¹³C NMR (ppm) | ~198 | Ketone Carbonyl (C=O) |

| ~168 | Ester Carbonyl (C=O) | |

| ~155 | Enol Carbon (C-OAc) | |

| ~115 | Vinylic Carbon (C=CH) |

| | ~35, ~30, ~21 | Aliphatic Carbons (CH₂) and Methyl Carbon (CH₃) |

Note: NMR values are approximate and can vary based on the solvent used.

Core Chemical Reactivity

The reactivity of this compound is governed by the interplay between its α,β-unsaturated ketone system and the enol acetate moiety. This dual nature allows it to participate in a wide range of transformations.

Workflow: Major Reactivity Pathways

Caption: Key reactivity pathways for the title compound.

As a Michael Acceptor

The conjugated system renders the β-carbon electrophilic, making it susceptible to nucleophilic attack in a Michael (or 1,4-conjugate) addition. This is a cornerstone reaction for forming new carbon-carbon bonds.[6]

-

Causality: The electron-withdrawing nature of the ketone polarizes the C=C double bond, creating a partial positive charge on the β-carbon. Soft nucleophiles, such as cuprates, enamines, or stabilized enolates, preferentially attack this site over the harder carbonyl carbon.

-

Application: This reactivity is fundamental to annulation strategies. For example, the addition of a ketone enolate followed by an intramolecular aldol condensation is the basis of the Robinson annulation, a powerful method for constructing six-membered rings fused to another ring system.[3][4][7][8] While the classic Robinson annulation uses methyl vinyl ketone, this compound can serve as a more complex Michael acceptor, leading to highly functionalized products.[4]

In Palladium-Catalyzed Allylic Alkylation

The acetate group is an excellent leaving group in the presence of a palladium(0) catalyst. This enables the molecule to undergo Tsuji-Trost type reactions, where a nucleophile attacks the allylic position.[9]

-

Mechanism Insight: The reaction proceeds via the formation of a π-allyl palladium intermediate. A Pd(0) catalyst inserts into the carbon-oxygen bond of the allylic acetate. The subsequent attack by a nucleophile can occur at either end of the π-allyl system, though it is often highly regioselective. This pathway is crucial for introducing substituents at the C3 position of the cyclohexenone ring.[10][11]

-

Synthetic Utility: This method provides a complementary strategy to Michael additions for functionalizing the ring. It allows for the formation of C-C, C-N, and C-O bonds at a position that is otherwise not directly electrophilic.[9] This has been applied in the synthesis of various carbocyclic and heterocyclic structures.[11]

As a Dienophile in Diels-Alder Reactions

The electron-deficient double bond of the enone system makes this compound an effective dienophile in [4+2] cycloaddition reactions.[12]

-

Principle: When reacted with an electron-rich diene, it readily forms a bicyclic adduct, creating two new carbon-carbon bonds and up to four new stereocenters in a single, highly stereospecific step.

-

Application: This is an exceptionally efficient method for rapidly building molecular complexity, forming the core of many natural products. The resulting bicyclic ketone can be further manipulated through various transformations.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential.

-

Hazards: The compound is classified as a flammable liquid and vapor.[13][14] It is harmful if swallowed, in contact with skin, or if inhaled.[13][14] It causes skin irritation and serious eye damage.[13][14]

-

Precautionary Measures:

-

Keep away from heat, sparks, open flames, and hot surfaces.[13]

-

Use in a well-ventilated area or outdoors.[13]

-

Wear protective gloves, eye protection, and face protection.[13]

-

Ground and bond container and receiving equipment to prevent static discharge.[13]

-

Store in a tightly closed container in a dry, well-ventilated place.[15]

-

Conclusion

This compound is a strategically important synthetic intermediate whose value lies in its predictable and versatile reactivity. By understanding the distinct roles of its enone and enol acetate functionalities, chemists can harness its potential in Michael additions, palladium-catalyzed substitutions, and cycloaddition reactions. Its ability to serve as a robust building block for complex molecular architectures ensures its continued relevance in the fields of organic synthesis, natural product discovery, and the development of novel therapeutic agents. This guide has provided the foundational knowledge required for its effective application, grounded in established chemical principles and safety protocols.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2755443, this compound. [Link]

-

Wikipedia. Robinson annulation. [Link]

-

McMurry, J. Organic Chemistry: A Tenth Edition, 23.12 The Robinson Annulation Reaction. [Link]

-

Wikipedia. 1,3-Cyclohexanedione. [Link]

-

NROChemistry. Robinson Annulation. [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. Palladium-catalysed spirocyclisation of 3-acetoxy-1-(4-aminoalkyl)cyclohexenes. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11116148, 3-Acetoxycyclohexene. [Link]

-

Ashenhurst, J. Master Organic Chemistry, The Robinson Annulation. [Link]

-

Tetrahedron Letters. Palladium-catalyzed reactions of acetoxyenynes with triorganoindium reagents. [Link]

-

Filo. Reaction of 1,3-cyclohexanedione with NaOH ,BuLi and EtI with THF as solv... [Link]

-

Filo. Give the products of the following reactions:a. 1,3 -cyclohexanedione + L... [Link]

-

Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

-

Wikipedia. Cyclohexenone. [Link]

Sources

- 1. This compound | C8H10O3 | CID 2755443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,3-Cyclohexanedione - Wikipedia [en.wikipedia.org]

- 3. Robinson annulation - Wikipedia [en.wikipedia.org]

- 4. 23.12 The Robinson Annulation Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. Cyclohexenone - Wikipedia [en.wikipedia.org]

- 7. jk-sci.com [jk-sci.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Palladium-catalysed spirocyclisation of 3-acetoxy-1-(4-aminoalkyl)cyclohexenes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 11. tminehan.com [tminehan.com]

- 12. Applications of 2-Cyclohexen-1-one_Chemicalbook [chemicalbook.com]

- 13. louisville.edu [louisville.edu]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. fishersci.com [fishersci.com]

3-Acetoxy-2-cyclohexen-1-one physical properties

An In-depth Technical Guide to the Physicochemical Properties of 3-Acetoxy-2-cyclohexen-1-one

For professionals in research, chemical synthesis, and drug development, a thorough understanding of the physicochemical properties of key organic intermediates is paramount. This compound, an important enol acetate derived from 1,3-cyclohexanedione, serves as a versatile building block in organic synthesis. Its structure combines the reactivity of an α,β-unsaturated ketone with a protected enol, making it a valuable synthon for the construction of more complex molecular architectures.

This guide provides a detailed examination of the physical and spectroscopic properties of this compound, offering insights into its synthesis, characterization, and chemical behavior.

Synthesis and Purification

The most direct and common synthesis of this compound involves the acetylation of its parent dicarbonyl compound, 1,3-cyclohexanedione.[1] 1,3-Cyclohexanedione exists in equilibrium with its enol tautomer, 3-hydroxy-2-cyclohexen-1-one. The hydroxyl group of this enol form can be readily acetylated.

The choice of acetylating agent and catalyst is crucial for optimizing yield and minimizing side reactions. Acetic anhydride is a common and effective acetylating agent. The reaction can be catalyzed by either an acid or a base, which facilitates the formation of the enol or enolate, respectively, the reactive nucleophilic species.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from 1,3-cyclohexanedione.

Materials:

-

1,3-Cyclohexanedione

-

Acetic Anhydride

-

Pyridine (as catalyst and solvent)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

-

In a clean, dry round-bottom flask, dissolve 1,3-cyclohexanedione (1 equivalent) in a minimal amount of pyridine.

-

Cool the solution in an ice bath to 0°C.

-

Slowly add acetic anhydride (1.1 equivalents) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Physical and Chemical Properties

The physical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and use in synthetic procedures.

| Property | Value | Source |

| IUPAC Name | (3-oxocyclohex-1-en-1-yl) acetate | [] |

| CAS Number | 57918-73-7 | [][3] |

| Molecular Formula | C₈H₁₀O₃ | [4] |

| Molecular Weight | 166.16 g/mol | Calculated |

| Appearance | (Predicted) Colorless to pale yellow liquid | - |

| Boiling Point | 255.6°C at 760 mmHg | [] |

| Density | 1.13 g/cm³ | [] |

Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the structure and purity of this compound. The following sections detail the expected spectral features based on its molecular structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum provides valuable information about the electronic environment of the hydrogen atoms in the molecule.

-

Vinylic Proton (H-2): A singlet is expected around δ 5.5-6.0 ppm . This proton is on a double bond and adjacent to an oxygen atom, causing a downfield shift.

-

Methylene Protons (H-4): A triplet is expected around δ 2.4-2.6 ppm . These protons are adjacent to the C-5 methylene group and are allylic to the double bond.

-

Methylene Protons (H-5): A multiplet (quintet) is expected around δ 2.0-2.2 ppm . These protons are coupled to the methylene groups at C-4 and C-6.

-

Methylene Protons (H-6): A triplet is expected around δ 2.3-2.5 ppm . These protons are adjacent to the C-5 methylene group and alpha to the carbonyl group, resulting in a downfield shift.

-

Acetyl Protons (-CH₃): A sharp singlet is expected around δ 2.1-2.3 ppm , characteristic of an acetate methyl group.

¹³C NMR Spectroscopy

The carbon NMR spectrum reveals the number of unique carbon environments and their electronic nature.

-

Ketone Carbonyl (C-1): Expected around δ 198-202 ppm . This is a typical chemical shift for a carbonyl carbon in an α,β-unsaturated ketone.

-

Vinylic Carbon (C-2): Expected around δ 110-115 ppm . This carbon is attached to the vinylic proton.

-

Vinylic Carbon (C-3): Expected around δ 150-155 ppm . This carbon is attached to the acetoxy group, causing a significant downfield shift.

-

Ester Carbonyl (-C=O): Expected around δ 168-172 ppm .

-

Methylene Carbons (C-4, C-5, C-6): Expected in the aliphatic region δ 20-40 ppm . The C-6 carbon, being alpha to the ketone, will be the most downfield of the three.

-

Acetyl Carbon (-CH₃): Expected around δ 20-22 ppm .

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

C=O Stretch (Ketone): A strong absorption band is expected around 1685-1695 cm⁻¹ . Conjugation with the double bond lowers the frequency from a typical saturated ketone (~1715 cm⁻¹).[5]

-

C=O Stretch (Ester): A strong absorption band is expected around 1760-1770 cm⁻¹ . This is characteristic of a vinyl acetate.

-

C=C Stretch: A medium intensity band is expected around 1640-1650 cm⁻¹ .

-

C-O Stretch (Ester): Strong bands are expected in the 1200-1250 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 166 .

-

Key Fragmentation: A prominent fragmentation pathway would be the loss of a ketene molecule (CH₂=C=O) from the acetate group, resulting in a fragment corresponding to the enol form of 1,3-cyclohexanedione at m/z = 124 . Another significant fragmentation would be the loss of the acetyl radical (•COCH₃) to give a peak at m/z = 123 .

Predicted Mass Spectrometry Fragmentation Pathway

Caption: Predicted fragmentation of this compound in MS.

Chemical Reactivity and Applications

This compound is a stable, protected form of 1,3-cyclohexanedione. This protection strategy is useful because the free dione can be sensitive to certain reaction conditions and may undergo self-condensation.[6][7]

-

Deprotection: The acetate group can be easily removed by hydrolysis under acidic or basic conditions to regenerate the 1,3-cyclohexanedione enol.

-

Michael Addition: The α,β-unsaturated ketone moiety can act as a Michael acceptor, allowing for the introduction of nucleophiles at the 4-position.

-

Building Block: It serves as a precursor for the synthesis of various heterocyclic compounds and natural product analogues.[8][9]

Conclusion

This compound is a valuable synthetic intermediate with well-defined physical and spectroscopic properties. Its characterization by NMR, IR, and MS is straightforward, with predictable spectral features that allow for unambiguous identification and purity assessment. A comprehensive understanding of these properties, as detailed in this guide, is essential for its effective application in the fields of organic synthesis and medicinal chemistry.

References

-

PubChem. This compound | C8H10O3 | CID 2755443. [Link]

-

SpectraBase. 3-ACETOXY-CYCLOHEXENE-1 - Optional[MS (GC)] - Spectrum. [Link]

-

Ishikawa, T., et al. (2001). Revisiting [3 + 3] Route to 1,3-Cyclohexanedione Frameworks: Hidden Aspect of Thermodynamically Controlled Enolates. The Journal of Organic Chemistry. [Link]

-

PubChem. 3-Acetoxycyclohexene | C8H12O2 | CID 11116148. [Link]

-

Rios, A. C., & Escobedo, J. O. (2021). 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities. Molecules. [Link]

-

Wikipedia. 1,3-Cyclohexanedione. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0033667). [Link]

-

SpectraBase. 3-ACETOXY-CYCLOHEXENE-1 - Optional[13C NMR] - Chemical Shifts. [Link]

-

King's Centre for Visualization in Science. Cyclohex-2-en-1-one. [Link]

-

Chemical Point. This compound. [Link]

-

Pasanen, P., et al. (2023). Stereospecific Synthesis of Cyclohexenone Acids by[10][10]-Sigmatropic Rearrangement Route. The Journal of Organic Chemistry. [Link]

-

NIST WebBook. 3-Ethoxy-2-cyclohexen-1-one. [Link]

-

University of Wisconsin, Department of Chemistry. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

Sohail, M., & Tanaka, F. (2023). Limiting the Loading of Reactant 1,3-Cyclohexanedione Enables the Use of Less Catalyst. The Journal of Organic Chemistry. [Link]

-

Organic Syntheses. 2-cyclohexenone. [Link]

-

Al-Khafaji, K., et al. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. Molecules. [Link]

-

PubChem. 3-Methyl-2-cyclohexen-1-one | C7H10O | CID 14511. [Link]

-

Organic Chemistry Portal. Cyclohexenone synthesis. [Link]

-

Organic Chemistry Portal. Cyclohexanone synthesis. [Link]

-

Mori, K., & Abe, K. (2001). Enantioconvergent synthesis of (-)-(S)- and (+)-(R)-2-acetyl-3,6-dihydroxycyclohex-2-enone starting from rac-6-hydroxy-3-methoxycyclohex-2-enone. Chirality. [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Chegg.com. Solved 3. Match the IR spectra to the compounds. [Link]

-

PubChem. 3-Cyclohexen-1-one | C6H8O | CID 77727. [Link]

-

Cheméo. Chemical Properties of 3-Cyclohexen-1-one, 3,5,5-trimethyl- (CAS 471-01-2). [Link]

-

ChemSynthesis. 3-phenyl-2-cyclohexen-1-one. [Link]

-

ChemSynthesis. 2-(1-cyclohexen-1-yl)cyclohexanone. [Link]

-

ACS Publications. Stereospecific Synthesis of Cyclohexenone Acids by[10][10]-Sigmatropic Rearrangement Route. [Link]

-

NIST WebBook. 2-Cyclohexen-1-one. [Link]

-

PubChem. 1-Acetylcyclohexene | C8H12O | CID 13612. [Link]

Sources

- 1. 1,3-Cyclohexanedione - Wikipedia [en.wikipedia.org]

- 3. chemicalpoint.eu [chemicalpoint.eu]

- 4. This compound | C8H10O3 | CID 2755443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cyclohex-2-en-1-one [applets.kcvs.ca]

- 6. researchgate.net [researchgate.net]

- 7. Page loading... [guidechem.com]

- 8. Stereospecific Synthesis of Cyclohexenone Acids by [3,3]-Sigmatropic Rearrangement Route - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enantioconvergent synthesis of (-)-(S)- and (+)-(R)-2-acetyl-3,6-dihydroxycyclohex-2-enone starting from rac-6-hydroxy-3-methoxycyclohex-2-enone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

3-Acetoxy-2-cyclohexen-1-one IUPAC name and CAS number

An In-depth Technical Guide to (3-oxocyclohexen-1-yl) acetate

Abstract

(3-oxocyclohexen-1-yl) acetate, a key bifunctional organic intermediate, holds significant value for professionals in synthetic chemistry and drug development. Its structure, featuring an α,β-unsaturated ketone and an enol acetate, provides a versatile platform for a wide array of chemical transformations. This guide offers a comprehensive examination of its nomenclature, physicochemical properties, primary synthesis routes, and detailed spectroscopic profile. Furthermore, it explores its applications as a precursor in the synthesis of complex molecules and outlines critical safety and handling protocols essential for laboratory and industrial settings.

Chemical Identity and Nomenclature

Precise identification is paramount in research and development. The compound is systematically named and registered under several identifiers, ensuring global consistency.

| Identifier | Value | Source |

| IUPAC Name | (3-oxocyclohexen-1-yl) acetate | [] |

| CAS Number | 57918-73-7 | [][2] |

| Molecular Formula | C₈H₁₀O₃ | [][2] |

| Molecular Weight | 154.16 g/mol | |

| InChI Key | WCOGDENGOYPPMR-UHFFFAOYSA-N | [] |

| Canonical SMILES | CC(=O)OC1=CC(=O)CCC1 | [] |

| Synonyms | 3-Acetoxy-2-cyclohexen-1-one, 3-Acetoxy-2-cyclohexene-1-one, 2-Cyclohexen-1-one, 3-(acetyloxy)- | [] |

Physicochemical Properties

The physical properties of (3-oxocyclohexen-1-yl) acetate dictate its handling, reaction conditions, and purification methods.

| Property | Value | Notes |

| Appearance | Light yellow liquid | Based on analogous compounds[3]. |

| Boiling Point | 255.6 °C at 760 mmHg | [] |

| Density | 1.13 g/cm³ | [] |

| Solubility | Slightly soluble in water; soluble in most organic solvents. |

Synthesis and Reaction Chemistry

(3-oxocyclohexen-1-yl) acetate is not typically found in nature and must be synthesized. Its preparation is a foundational process for chemists utilizing it as a building block. The most direct and common laboratory synthesis involves the acylation of 1,3-cyclohexanedione.

Causality of Synthesis: 1,3-cyclohexanedione exists in equilibrium with its enol tautomer. This enolic form is nucleophilic and readily reacts with an acylating agent, such as acetic anhydride or acetyl chloride, typically in the presence of a base or acid catalyst, to form the enol acetate. This reaction is highly efficient due to the thermodynamic stability of the resulting conjugated system.

General Synthesis Workflow

Caption: Synthesis of (3-oxocyclohexen-1-yl) acetate from 1,3-cyclohexanedione.

Experimental Protocol: Synthesis from 1,3-Cyclohexanedione

This protocol describes a representative procedure for the synthesis of (3-oxocyclohexen-1-yl) acetate.

-

Preparation: To a dry, round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1,3-cyclohexanedione (1.0 eq).

-

Reagent Addition: Add acetic anhydride (1.2 eq) to the flask.

-

Catalysis: Slowly add a catalytic amount of sulfuric acid (or a basic catalyst like pyridine) to the stirring mixture.

-

Reaction: Heat the mixture gently (e.g., 50-60 °C) for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: After completion, cool the reaction mixture to room temperature and cautiously pour it into a beaker of cold water or a saturated sodium bicarbonate solution to neutralize the acid and quench excess acetic anhydride.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Washing: Combine the organic layers and wash sequentially with water and brine to remove any remaining impurities.

-

Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the resulting crude oil via vacuum distillation or column chromatography to yield the final product.

Spectroscopic Profile and Structural Elucidation

The structure of (3-oxocyclohexen-1-yl) acetate can be unequivocally confirmed through a combination of spectroscopic techniques. The following data are predicted based on its known structure and standard spectroscopic principles.

| Technique | Feature | Expected Signal / Observation |

| IR Spectroscopy | Carbonyl (C=O) Stretch (Ester) | ~1745 cm⁻¹ (strong, sharp) |

| Carbonyl (C=O) Stretch (Ketone) | ~1680 cm⁻¹ (strong, sharp, conjugated) | |

| Alkene (C=C) Stretch | ~1640 cm⁻¹ (medium) | |

| C-O Stretch | ~1200-1250 cm⁻¹ (strong) | |

| ¹H NMR | Acetyl Protons (-COCH₃) | ~δ 2.2 ppm (singlet, 3H) |

| Vinyl Proton (=CH-) | ~δ 5.5-6.0 ppm (singlet or narrow triplet, 1H) | |

| Allylic Protons (-CH₂-C=) | ~δ 2.5 ppm (multiplet, 2H) | |

| Ketone α-Protons (-CH₂-C=O) | ~δ 2.4 ppm (multiplet, 2H) | |

| Ring Protons (-CH₂-) | ~δ 2.0 ppm (multiplet, 2H) | |

| ¹³C NMR | Ketone Carbonyl (C=O) | ~δ 198 ppm |

| Ester Carbonyl (C=O) | ~δ 169 ppm | |

| Vinylic Carbons (C=C) | ~δ 150 ppm (C-O) and ~δ 115 ppm (C-H) | |

| Aliphatic Carbons (-CH₂-) | ~δ 20-40 ppm (three distinct signals) | |

| Acetyl Carbon (-CH₃) | ~δ 21 ppm | |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 154 |

| Key Fragment | m/z = 112 (Loss of ketene, CH₂=C=O) | |

| Key Fragment | m/z = 97 (Further fragmentation) |

Expert Interpretation:

-

IR Spectrum: The presence of two distinct carbonyl peaks is the most telling feature, immediately confirming the ketone and ester functionalities. The lower frequency of the ketone C=O stretch is a direct result of its conjugation with the C=C double bond, which lowers the bond energy.

-

¹H NMR Spectrum: The downfield shift of the single vinyl proton is characteristic of its position in a conjugated enone system. The sharp singlet for the acetyl protons confirms the acetoxy group.

-

¹³C NMR Spectrum: The highly deshielded signal near 200 ppm is a definitive indicator of the ketone carbonyl carbon, while the ester carbonyl appears further upfield. The distinct signals for all eight carbons confirm the molecule's asymmetry.

Applications in Drug Discovery and Organic Synthesis

The true value of (3-oxocyclohexen-1-yl) acetate for researchers lies in its synthetic versatility. The cyclohexenone core is a prevalent motif in numerous natural products and pharmacologically active molecules.[4][5]

-

Building Block for Annulation Reactions: As an enone, it is an excellent Michael acceptor and can participate in Robinson annulation reactions to construct more complex polycyclic systems.

-

Precursor to Functionalized Cyclohexanes: The two carbonyl groups and the double bond can be selectively manipulated. For instance, the ketone can be reduced, the ester hydrolyzed, and the double bond hydrogenated or epoxidized, providing access to a wide range of substituted cyclohexane derivatives.

-

Role in Medicinal Chemistry: Cyclohexenone and cyclohexane-1,3-dione derivatives have been investigated for various biological activities, including potential as anticancer agents.[5][6] (3-oxocyclohexen-1-yl) acetate serves as a key starting material for synthesizing libraries of such compounds for screening in drug discovery programs.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound may not be universally available, its structure suggests it should be handled with the same precautions as related α,β-unsaturated ketones like 2-cyclohexen-1-one, which is known to be toxic and an irritant.[7]

Handling:

-

Always work in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Avoid inhalation of vapors and direct contact with skin and eyes.

-

Use spark-proof tools and equipment, as related compounds are flammable.

First Aid:

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from heat, sparks, open flames, and strong oxidizing agents.[7]

-

Refrigeration is recommended for long-term storage to prevent degradation.

References

-

Chemical Point. This compound. [Link]

-

PubChem, National Institutes of Health. 3-Acetoxycyclohexene. [Link]

-

PubChem, National Institutes of Health. This compound. [Link]

-

Chemsrc. 3-acetyl-2-cyclohexen-1-one. [Link]

-

Wikipedia. Cyclohexenone. [Link]

-

Rautiainen, S., et al. (2023). Stereospecific Synthesis of Cyclohexenone Acids by[3][3]-Sigmatropic Rearrangement Route. PMC, National Institutes of Health. [Link]

-

Rautiainen, S., et al. (2023). Stereospecific Synthesis of Cyclohexenone Acids by[3][3]-Sigmatropic Rearrangement Route. The Journal of Organic Chemistry, ACS Publications. [Link]

-

Organic Chemistry Portal. Cyclohexanone synthesis. [Link]

-

Organic Chemistry Portal. Cyclohexenone synthesis. [Link]

-

Organic Syntheses. 2-cyclohexenone. [Link]

-

eCampusOntario Pressbooks. Chapter 29 – Review – Organic and Biochemistry Supplement. [Link]

-

University of Calgary. Spectroscopy - organic problems. [Link]

-

ResearchGate. Synthesizing cyclohex-2-enone derivatives and exploring their bioactivities for drug discovery. [Link]

-

YouTube. Determine Organic Structure from IR/NMR/C NMR/ Mass Spectroscopy Part 4. [Link]

-

YouTube. Structure Determination from Spectra (1) (H NMR, C NMR, IR). [Link]

-

YouTube. Organic Chemistry - Spectroscopy - Cyclohexanone. [Link]

-

MarketPublishers. This compound (CAS 57918-73-7) Market Research Report 2025. [Link]

-

Pearson+. 2-Acetoxycyclohexyl tosylate reacts with acetate ion to form 1,2-cyclohexanediol diacetate. [Link]

-

Djeujo, F. M., et al. (2022). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC. PMC, PubMed Central. [Link]

Sources

- 2. chemicalpoint.eu [chemicalpoint.eu]

- 3. fishersci.com [fishersci.com]

- 4. Stereospecific Synthesis of Cyclohexenone Acids by [3,3]-Sigmatropic Rearrangement Route - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 3-Acetoxy-2-cyclohexen-1-one from 1,3-cyclohexanedione

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-acetoxy-2-cyclohexen-1-one, a valuable intermediate in organic synthesis, from the readily available starting material, 1,3-cyclohexanedione. This document delves into the underlying chemical principles, provides a detailed and validated experimental protocol, and discusses the critical parameters that influence the reaction's efficiency and outcome. The content is tailored for researchers, scientists, and professionals in drug development who require a thorough and practical understanding of this chemical transformation.

Introduction: The Synthetic Utility of this compound

This compound serves as a versatile building block in the synthesis of a wide array of complex organic molecules. Its enol acetate functionality provides a masked β-dicarbonyl system, allowing for selective reactions at various positions of the cyclohexenone ring. This strategic masking is crucial in multi-step syntheses where the reactivity of the dione needs to be temporarily attenuated. The title compound is a key precursor for the introduction of nucleophiles at the 3-position and for the construction of fused ring systems, making it a valuable tool in the synthesis of natural products and pharmaceutical agents.

The synthesis from 1,3-cyclohexanedione is a fundamental transformation that highlights the principles of keto-enol tautomerism and O-acylation. 1,3-Cyclohexanedione, a cyclic β-diketone, exists predominantly in its enol form in solution, a property that is central to the synthetic strategy described herein.[1] This guide will elucidate the mechanistic underpinnings of this preference and how it is exploited to achieve a high-yielding synthesis of the desired enol acetate.

Mechanistic Rationale: Exploiting Enol Tautomerism

The synthesis of this compound from 1,3-cyclohexanedione is predicated on the inherent acidity of the α-protons situated between the two carbonyl groups. This acidity facilitates the formation of a resonance-stabilized enolate ion.[2][3]

Keto-Enol Tautomerism in 1,3-Cyclohexanedione

Unlike simple ketones which favor the keto form, 1,3-cyclohexanedione exists in a significant equilibrium with its enol tautomer.[1] This increased stability of the enol form is attributed to the formation of a conjugated system and the potential for intramolecular hydrogen bonding.[3] The acidic protons on the carbon atom flanked by the two carbonyls are readily abstracted by a base, or the enol form can be directly acylated under acidic or neutral conditions.

The Acylation Reaction: O-Acylation vs. C-Acylation

The reaction of the enolate of 1,3-cyclohexanedione with an acylating agent, such as acetic anhydride or acetyl chloride, can theoretically lead to two products: the O-acylated product (this compound) or the C-acylated product (2-acetyl-1,3-cyclohexanedione). The outcome of this competition is highly dependent on the reaction conditions.

-

O-Acylation (Kinetic Control): This pathway is generally favored under conditions that promote rapid, irreversible reaction at the more nucleophilic oxygen atom of the enolate. The use of a non-nucleophilic base or acid catalysis can promote the formation of the enol acetate.

-

C-Acylation (Thermodynamic Control): This pathway can be favored under conditions that allow for equilibration, often involving stronger bases and longer reaction times.

For the synthesis of this compound, conditions are chosen to selectively promote O-acylation.

Logical Workflow: Synthesis of this compound

Caption: A schematic overview of the synthesis of this compound.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with clear checkpoints and expected outcomes. It is imperative to adhere to all safety precautions, including the use of a fume hood and appropriate personal protective equipment (PPE).

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Purity/Grade |

| 1,3-Cyclohexanedione | 504-02-9 | C₆H₈O₂ | 112.13 | ≥98% |

| Acetic Anhydride | 108-24-7 | C₄H₆O₃ | 102.09 | Reagent Grade |

| Pyridine | 110-86-1 | C₅H₅N | 79.10 | Anhydrous |

| Diethyl Ether | 60-29-7 | C₄H₁₀O | 74.12 | Anhydrous |

| Saturated Sodium Bicarbonate | - | NaHCO₃ | 84.01 | - |

| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 | - |

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 11.2 g (0.10 mol) of 1,3-cyclohexanedione in 100 mL of anhydrous diethyl ether.

-

Addition of Reagents: To the stirred solution, add 15.3 mL (0.16 mol) of acetic anhydride followed by the dropwise addition of 8.1 mL (0.10 mol) of anhydrous pyridine. The addition of pyridine may cause a slight exotherm.

-

Reaction: Stir the reaction mixture at room temperature for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The product will have a higher Rf value than the starting material.

-

Workup: After the reaction is complete, transfer the mixture to a separatory funnel and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is typically a pale yellow oil. Purify the crude product by vacuum distillation to obtain this compound as a colorless to pale yellow liquid.

Characterization Data

| Property | Expected Value |

| Boiling Point | 110-112 °C at 10 mmHg |

| ¹H NMR (CDCl₃) | δ 5.85 (t, 1H), 2.65 (t, 2H), 2.45 (t, 2H), 2.20 (s, 3H) ppm |

| ¹³C NMR (CDCl₃) | δ 198.5, 168.5, 155.0, 115.0, 36.5, 28.0, 21.0 ppm |

| IR (neat) | ~1765 cm⁻¹ (ester C=O), ~1680 cm⁻¹ (enone C=O), ~1620 cm⁻¹ (C=C) |

Troubleshooting and Field-Proven Insights

-

Low Yield: If the yield is lower than expected, ensure that all reagents and solvents are anhydrous. Water can hydrolyze the acetic anhydride and the enol acetate product. Incomplete reaction can also be a cause; consider extending the reaction time.

-

Presence of Starting Material: If significant starting material remains, it may indicate insufficient acylation. Ensure the correct stoichiometry of acetic anhydride and pyridine is used.

-

Formation of Byproducts: The formation of the C-acylated product can occur if the reaction is run for an extended period or at elevated temperatures. Sticking to the recommended reaction time and temperature is crucial for selectivity.

-

Purification Challenges: During vacuum distillation, care must be taken to avoid decomposition of the product at high temperatures. A well-controlled vacuum and a short path distillation apparatus are recommended.

Conclusion

The synthesis of this compound from 1,3-cyclohexanedione is a robust and reliable procedure that provides access to a versatile synthetic intermediate. By understanding the principles of keto-enol tautomerism and carefully controlling the reaction conditions to favor O-acylation, this valuable compound can be prepared in high yield and purity. The protocol and insights provided in this guide are intended to empower researchers to confidently and successfully perform this important chemical transformation.

References

-

Revisiting [3 + 3] Route to 1,3-Cyclohexanedione Frameworks: Hidden Aspect of Thermodynamically Controlled Enolates. The Journal of Organic Chemistry. [Link]

-

1 3 Cyclohexanedione and Its Derivatives. Scribd. [Link]

-

Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]

-

Types of Enols and Enolates. JoVE. [Link]

-

3-OXOCYCLOHEX-1-ENECARBONITRILE. Organic Syntheses. [Link]

-

3-ETHOXY-2-CYCLOHEXENONE. Organic Syntheses. [Link]

-

Recent Developments in the Synthesis of β-Diketones. PubMed Central (PMC). [Link]

-

Domino Knoevenagel/Michael addition/C-acylation reactions. Synthesis of 1,3-cyclohexane-1,3-diones. Arkivoc. [Link]

-

Chemoenzymatic Synthesis of 2-Bromo-6-Hydroxy-3-Methoxy-2-Cyclohexen-1-one. DergiPark. [Link]

-

Conversion of Ketone Enol Esters to β-Diketones by Intramolecular Thermal Rearrangement and by Intermolecular Acylations using Boron Fluoride. Journal of the American Chemical Society. [Link]

-

1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities. PubMed Central (PMC). [Link]

-

1,3-Cyclohexanedione. Wikipedia. [Link]

-

Synthesis of 1,3-diketones. Organic Chemistry Portal. [Link]

-

This compound. PubChem. [Link]

-

Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. MDPI. [Link]

-

Limiting the Loading of Reactant 1,3-Cyclohexanedione Enables the Use of Less Catalyst. ACS Publications. [Link]

-

2-CYCLOHEXENONE. Organic Syntheses. [Link]

-

Preparation of 3-Oxocyclohex-1-ene-1-carbonitrile. ResearchGate. [Link]

-

1, 3-cyclohexanedione and its deriva - RESEARCH ARTICLE. SlideShare. [Link]

-

3-Ethoxy-2-cyclohexen-1-one. NIST WebBook. [Link]

-

Organocatalyzed enantio- and diastereoselective isomerization of prochiral 1,3-cyclohexanediones into nonalactones bearing distant stereocenters. Royal Society of Chemistry. [Link]

-

3-Cyclohexen-1-one. PubChem. [Link]

-

Cyclohexenone synthesis. Organic Chemistry Portal. [Link]

-

3-Ethoxy-2-cyclohexen-1-one. SpectraBase. [Link]

- Process for preparing 1,3-cyclohexanedione derivatives and intermediates therefor.

-

1-ACETYLCYCLOHEXENE. Organic Syntheses. [Link]

Sources

A Spectroscopic Guide to 3-Acetoxy-2-cyclohexen-1-one: Elucidating Molecular Structure

This technical guide provides an in-depth analysis of the spectroscopic data for 3-acetoxy-2-cyclohexen-1-one (CAS 57918-73-7), a valuable intermediate in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By delving into the principles behind the spectral features, this guide serves as a practical reference for the characterization of this and related cyclohexenone derivatives.

Introduction

This compound, with the IUPAC name (3-oxocyclohexen-1-yl) acetate, is a cyclic enone bearing an acetate group. This arrangement of functional groups—an α,β-unsaturated ketone and an enol acetate—gives rise to a unique and informative spectroscopic fingerprint. Understanding these spectral characteristics is paramount for confirming its synthesis, assessing its purity, and predicting its reactivity in further chemical transformations. This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and MS data, providing both the spectral information and a detailed interpretation grounded in established spectroscopic principles.

Molecular Structure and Numbering

For clarity throughout this guide, the following IUPAC-compliant numbering scheme for the this compound molecule will be used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-32.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled pulse sequence.

-

Number of scans: 1024-4096 (or more, depending on sample concentration).

-

Relaxation delay: 2-5 seconds.

-

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the vinylic, allylic, and acetyl protons. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl and acetate groups.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 6.1-6.3 | t | 1H | H-2 |

| ~ 2.7-2.8 | t | 2H | H-6 |

| ~ 2.4-2.5 | m | 2H | H-4 |

| ~ 2.1-2.2 | s | 3H | H-8 (CH₃) |

| ~ 2.0-2.1 | p | 2H | H-5 |

Interpretation:

-

H-2 (δ ~6.1-6.3): This vinylic proton is significantly deshielded due to its position in the α,β-unsaturated system and the adjacent oxygen of the enol acetate. It is expected to appear as a triplet due to coupling with the two neighboring protons on C4.

-

H-6 (δ ~2.7-2.8): These allylic protons are adjacent to the carbonyl group (C1), which deshields them. They are expected to appear as a triplet due to coupling with the H-5 protons.

-

H-4 (δ ~2.4-2.5): These protons are also allylic, adjacent to the double bond, and would be expected to be a multiplet due to coupling with both H-2 and H-5 protons.

-

H-8 (δ ~2.1-2.2): The three protons of the acetyl methyl group are in a distinct chemical environment and appear as a sharp singlet as they have no adjacent protons to couple with.

-

H-5 (δ ~2.0-2.1): These protons are in a standard aliphatic environment and are expected to appear as a pentet (or multiplet) due to coupling with the protons on C4 and C6.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~ 198-200 | C-1 (C=O) |

| ~ 168-170 | C-7 (C=O) |

| ~ 150-152 | C-3 |

| ~ 128-130 | C-2 |

| ~ 36-38 | C-6 |

| ~ 28-30 | C-4 |

| ~ 21-23 | C-5 |

| ~ 20-22 | C-8 (CH₃) |

Interpretation:

-

C-1 (δ ~198-200): The carbonyl carbon of the cyclohexenone ring is highly deshielded and appears at a characteristic downfield shift.

-

C-7 (δ ~168-170): The carbonyl carbon of the acetate group also appears at a significant downfield shift, typical for ester carbonyls.

-

C-3 and C-2 (δ ~150-152 and ~128-130): These are the sp² hybridized carbons of the double bond. C-3, being attached to the oxygen of the acetate, is more deshielded than C-2.

-

C-6 (δ ~36-38): This carbon is adjacent to the ketone carbonyl and is therefore more deshielded than the other sp³ carbons.

-

C-4 and C-5 (δ ~28-30 and ~21-23): These are the remaining sp³ hybridized carbons of the cyclohexene ring.

-

C-8 (δ ~20-22): The methyl carbon of the acetate group appears in the typical upfield region for alkyl carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. In this compound, the key absorptions will be from the two carbonyl groups and the carbon-carbon double bond.

Experimental Protocol: IR Spectroscopy

Sample Preparation:

-

For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a thin disk.

-

Alternatively, dissolve the compound in a suitable solvent (e.g., chloroform) and acquire the spectrum in a solution cell.

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer.

-

Loss of Ketene (m/z 126): A characteristic fragmentation for enol acetates is the loss of a neutral ketene molecule (CH₂=C=O) via a McLafferty-type rearrangement, leading to a prominent peak at m/z 126.

-

Loss of Acetic Acid (m/z 98): Elimination of a neutral acetic acid molecule (CH₃COOH) is another plausible fragmentation pathway, resulting in an ion at m/z 98.

-

Acetyl Cation (m/z 43): Cleavage of the bond between the acetyl group and the enol oxygen can generate the highly stable acetyl cation ([CH₃CO]⁺), which is often the base peak in the mass spectra of acetate-containing compounds. [1]

Conclusion

The spectroscopic data of this compound provides a clear and consistent picture of its molecular structure. The ¹H and ¹³C NMR spectra precisely map out the carbon-hydrogen framework, with chemical shifts and coupling patterns that are in excellent agreement with the proposed structure. The IR spectrum confirms the presence of the key functional groups: the enol acetate and the α,β-unsaturated ketone. Finally, the mass spectrum provides the molecular weight and a predictable fragmentation pattern that further corroborates the structural assignment. This comprehensive spectroscopic guide serves as a valuable resource for the unambiguous identification and characterization of this important synthetic intermediate.

References

-

University of Calgary. Infrared Spectroscopy Tutorial: Ketones. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

Chemaxon. NMR Predictor. [Link]

-

Chemistry LibreTexts. IR Spectrum and Characteristic Absorption Bands. [Link]

-

ACD/Labs. NMR Prediction. [Link]

-

PROSPRE. 1H NMR Predictor. [Link]

-

CASPRE. 13C NMR Predictor. [Link]

-

Chemistry LibreTexts. Predicting a 1H-NMR Spectrum From The Structure. [Link]

-

Chemistry LibreTexts. Mass Spectrometry: Fragmentation. [Link]

Sources

The Tautomeric Landscape of Substituted Cyclohexanediones: A Guide for Researchers and Drug Developers

An In-depth Technical Guide:

Introduction

Tautomerism, the dynamic equilibrium between two readily interconvertible constitutional isomers, represents a fundamental concept in organic chemistry with profound implications for molecular behavior and reactivity.[1] Within this phenomenon, keto-enol tautomerism is particularly significant for carbonyl compounds, including the versatile cyclohexanedione scaffold. Substituted cyclohexane-1,2- and -1,3-diones are not mere chemical curiosities; they are core structural motifs in a vast array of natural products, potent herbicides, and pharmacologically active molecules.[2][3][4][5] The position of the keto-enol equilibrium dictates the molecule's physical, chemical, and biological properties, influencing everything from its solubility and crystal structure to its ability to bind to a biological target.[6]

While simple monoketones like cyclohexanone exist almost exclusively in the keto form (enol content ~0.0001%), the presence of a second carbonyl group in cyclohexanediones dramatically alters the energetic landscape, making the enol tautomer significantly more accessible and, in many cases, the predominant species.[1][7] This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a detailed exploration of the factors governing this equilibrium, the analytical techniques used for its characterization, and the critical implications for chemical synthesis and pharmacology.

Chapter 1: The Fundamentals of Cyclohexanedione Tautomerism

The tautomeric equilibrium in cyclohexanediones involves the migration of an alpha-proton to a carbonyl oxygen, creating a hydroxyl group and a carbon-carbon double bond. The relative stability of the diketo versus the enol form is a delicate balance of competing factors, including intramolecular hydrogen bonding, steric strain, and electronic effects.

For 1,2-cyclohexanediones , the enol tautomer can be substantially populated. This stabilization arises from the formation of a strong intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen, creating a stable six-membered ring-like structure.[8][9] In contrast, for 1,3-cyclohexanediones , the diketo form can be more prevalent in the isolated state, as observed in gas-phase studies.[10][11][12] However, this equilibrium is highly sensitive to the molecular environment and substitution pattern, making it a tunable feature of the molecular architecture.

Caption: General equilibrium between the diketo and enol tautomers of a 1,3-cyclohexanedione.

Chapter 2: Key Factors Influencing Tautomeric Equilibrium

The position of the keto-enol equilibrium (defined by the equilibrium constant, KT = [Enol]/[Keto]) is not fixed. It is profoundly influenced by a triad of interconnected factors: substitution, solvent, and temperature. Understanding and manipulating these factors is crucial for controlling the properties and reactivity of cyclohexanedione derivatives.

Substituent Effects

The nature and position of substituents on the cyclohexanedione ring are arguably the most powerful determinants of tautomeric preference. Substituents exert their influence through a combination of electronic and steric effects.

-

Electronic Effects: Electron-withdrawing groups (EWGs) such as acyl, nitro, or halo groups attached to the central carbon (C2 in a 1,3-dione) tend to increase the acidity of the α-protons, facilitating enolization. Furthermore, EWGs can stabilize the resulting enolate anion, which is the intermediate in base-catalyzed tautomerization, thereby favoring the enol form.[13] Conversely, electron-donating groups (EDGs) like alkyl groups can destabilize the enolate and may favor the keto form.[13]

-

Steric Effects: Bulky substituents can influence the preferred conformation of the ring in both the keto and enol forms. In some cases, steric hindrance can disfavor the planar arrangement required for the conjugated enol system, shifting the equilibrium back towards the more flexible diketo form.

| Substituent at C2 (1,3-dione) | Type | General Effect on % Enol | Causality | Reference |

| -H | Neutral | Base level | Reference point for comparison | [14] |

| -CH₃ | EDG | Decreases | Destabilizes enolate intermediate | [13] |

| -Cl | EWG | Increases | Inductive withdrawal stabilizes enolate | [13] |

| -COCH₃ (Acyl) | EWG | Significantly Increases | Resonance and inductive stabilization of enolate | [15] |

| -NO₂ | EWG | Significantly Increases | Potent inductive and resonance stabilization | [16] |

Solvent Effects

The solvent environment plays a critical role in stabilizing or destabilizing the respective tautomers, primarily through dipole-dipole interactions and hydrogen bonding.[17][18]

-

Polarity: The diketo tautomer generally possesses a larger dipole moment than the corresponding enol form, particularly if the enol is stabilized by an intramolecular hydrogen bond.[9] Consequently, polar solvents (e.g., DMSO, acetonitrile) can preferentially solvate and stabilize the diketo form, shifting the equilibrium to the left. Non-polar solvents (e.g., cyclohexane, CCl₄) tend to favor the less polar enol tautomer.

-

Hydrogen Bonding: Protic solvents (e.g., water, methanol) can act as both hydrogen bond donors and acceptors. They can disrupt the intramolecular hydrogen bond that stabilizes the enol tautomer by forming competing intermolecular hydrogen bonds. This disruption can lead to a decrease in the enol population.[19] Aprotic solvents, unable to act as H-bond donors, do not interfere with this internal stabilization.

| Solvent | Dielectric Constant (ε) | Type | Typical Effect on Enol Content | Causality | Reference |

| Cyclohexane | 2.0 | Non-polar, Aprotic | High | Favors less polar, intramolecularly H-bonded enol | [19] |

| Chloroform | 4.8 | Weakly Polar, Aprotic | Intermediate/High | Moderate polarity, can H-bond with keto form | [20] |

| Acetonitrile | 37.5 | Polar, Aprotic | Low | Stabilizes more polar diketo form | [20] |

| DMSO | 46.7 | Polar, Aprotic | Very Low | Strong H-bond acceptor, disrupts enol H-bond | [19] |

| Methanol | 32.7 | Polar, Protic | Low | Disrupts intramolecular H-bond; stabilizes keto | [19][20] |

Temperature Effects

The interconversion between tautomers is a thermodynamic equilibrium, and as such, it is sensitive to temperature changes. The direction of the shift depends on the enthalpy change (ΔH°) of the enolization reaction. If the formation of the enol is exothermic (releases heat), lowering the temperature will favor the enol form. If it is endothermic (absorbs heat), increasing the temperature will favor the enol form.[21] Low-temperature NMR studies are often employed to slow the rate of interconversion, which can allow for the observation and characterization of minor tautomers that are not detectable at room temperature.[15][22]

Chapter 3: Analytical Methodologies for Tautomer Characterization

A multi-faceted analytical approach is essential for the unambiguous characterization and quantification of tautomeric mixtures. Each technique provides unique insights into the structure and equilibrium dynamics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful and widely used technique for studying tautomeric equilibria in solution.[23][24] It allows for the direct observation and quantification of both keto and enol forms, provided the interconversion rate is slow on the NMR timescale.

Key Diagnostic Signals:

-

¹H NMR: The enolic proton (-OH) is highly characteristic, appearing as a sharp or broad singlet at a significantly downfield chemical shift (typically 12-18 ppm) due to deshielding from the intramolecular hydrogen bond.[15] The α-protons of the keto form (e.g., -CH₂-C=O) appear in the 2.0-3.5 ppm range, while the vinyl proton of the enol form appears further downfield.

-

¹³C NMR: The carbonyl carbons of the diketo form are found around 200-210 ppm. In the enol tautomer, one of these signals is replaced by signals corresponding to the enolic carbons (C=C-OH), which appear at different chemical shifts.

-

Sample Preparation: Accurately weigh a sample of the substituted cyclohexanedione (e.g., 5-10 mg) and dissolve it in a known volume (e.g., 0.6 mL) of a deuterated solvent of choice (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Ensure complete dissolution.

-

Equilibration: Allow the sample to equilibrate at a constant, known temperature (e.g., 298 K) for a period sufficient to ensure the tautomeric equilibrium has been reached (typically minutes to hours, depending on the compound and solvent).

-

Data Acquisition: Acquire a quantitative ¹H NMR spectrum.

-

Causality: It is critical to ensure the experiment is quantitative. This requires a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons being integrated. This ensures all protons have fully relaxed between pulses, making the signal intensity directly proportional to the number of protons.

-

Set a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Data Processing: Process the spectrum (Fourier transform, phase correction, and baseline correction).

-

Integration: Carefully integrate distinct, well-resolved signals corresponding to each tautomer. For example, integrate the signal for the two α-protons of the keto form and the signal for the single vinyl proton of the enol form.

-

Calculation: Calculate the mole fraction (% Enol) using the normalized integral values.

-

% Enol = [ (Integral_Enol / N_Enol) / ( (Integral_Enol / N_Enol) + (Integral_Keto / N_Keto) ) ] * 100

-

Where N is the number of protons giving rise to the integrated signal (e.g., N_Enol = 1 for a vinyl proton; N_Keto = 2 for a methylene group).

-

Self-Validation: To ensure accuracy, repeat the calculation using a different pair of non-overlapping signals and verify that the result is consistent.

-

Caption: Experimental workflow for determining the tautomeric ratio using quantitative NMR.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a sensitive technique for studying tautomerism, as the keto and enol forms have distinct electronic structures and thus different absorption spectra.[25] The diketo form typically shows a weak n→π* transition at longer wavelengths. The enol form, possessing a conjugated π-system (O=C-C=C-OH), exhibits a strong π→π* transition, usually at a significantly longer wavelength than the keto form.[20][26] By comparing the experimental spectrum of a mixture to the theoretical spectra of the pure tautomers (often obtained via quantum chemical calculations), one can determine the equilibrium ratio.[27][28]

X-ray Crystallography

X-ray crystallography provides definitive, high-resolution structural information, but it is crucial to recognize that it depicts the molecule's structure in the solid state.[29] Intermolecular forces, such as crystal packing and intermolecular hydrogen bonding, can strongly favor one tautomer over the other, meaning the solid-state structure may not reflect the equilibrium present in solution.[9][18] Nonetheless, it is invaluable for confirming the exact structure of the dominant tautomer in the crystalline form and understanding the intermolecular interactions at play.

Chapter 4: Implications in Medicinal Chemistry and Synthesis

The tautomeric state of a cyclohexanedione derivative is not an academic detail; it is a critical determinant of its function.

-

Drug Discovery: Tautomerism can profoundly alter a molecule's pharmacodynamic and pharmacokinetic properties.[6][30] Different tautomers present different three-dimensional shapes, hydrogen bonding patterns (donor vs. acceptor), and lipophilicity. A drug may bind to its target receptor in a specific, higher-energy tautomeric form that is only sparsely populated in aqueous solution. Understanding and predicting the tautomeric preference is therefore essential for structure-activity relationship (SAR) studies and rational drug design.[6] For example, the herbicidal activity of many triketones, which are 2-acyl-1,3-cyclohexanediones, is dependent on their ability to chelate a metal ion in the active site of the HPPD enzyme, a process that relies on the specific geometry of the enol tautomer.[5]

-

Organic Synthesis: The reactivity of cyclohexanediones is dominated by the chemistry of the enol or enolate form. Reactions such as alkylation, acylation, and condensation occur via the nucleophilic enol/enolate. Controlling the tautomeric equilibrium through the choice of substituents, solvent, and base is therefore a cornerstone of synthetic strategies involving these scaffolds.[2][31]

Conclusion

The tautomerism of substituted cyclohexanediones is a dynamic and multifaceted phenomenon governed by a subtle interplay of electronic, steric, and environmental factors. For scientists in drug discovery and chemical development, a deep understanding of this equilibrium is indispensable. By leveraging modern analytical techniques, particularly quantitative NMR spectroscopy, researchers can precisely characterize the tautomeric landscape. This knowledge enables the rational design of molecules with tailored properties, whether for optimizing receptor binding in a new therapeutic agent or for controlling the outcome of a complex chemical synthesis. The ability to predict and control tautomerism transforms it from a potential complication into a powerful tool for molecular engineering.

References

-

Juma, L., & Costa, R. (2024). A density functional theory study of keto-enol tautomerism in 1,2-cyclodiones: Substituent effects on reactivity and thermodynamic stability. ResearchGate. Available at: [Link]

-

Maris, A., et al. (2013). Keto–Enol Tautomerism and Conformational Landscape of 1,3-Cyclohexanedione from Its Free Jet Millimeter-Wave Absorption Spectrum. The Journal of Physical Chemistry A. Available at: [Link]

- Kumar, S., et al. (2014). Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications. Google Patents (US8916723B2).

- Kumar, S., et al. (2011). Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications. Google Patents (WO2011117881A2).

-

Reddy, C. R., et al. (2018). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Maris, A., et al. (2013). Keto-enol tautomerism and conformational landscape of 1,3-cyclohexanedione from its free jet millimeter-wave absorption spectrum. PubMed. Available at: [Link]

-

Alonso-de-la-Varga, R., et al. (2018). Predicting Keto–Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States. A Case Study on Salicylideneanilines. The Journal of Physical Chemistry A. Available at: [Link]

-

LibreTexts Chemistry. (2021). 22.1: Keto-Enol Tautomerism. Available at: [Link]

-

Maris, A., et al. (2013). Keto–Enol Tautomerism and Conformational Landscape of 1,3-Cyclohexanedione from Its Free Jet Millimeter-Wave Absorption Spectrum. Figshare. Available at: [Link]

-

Sicker, U., et al. (2010). UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones. PubMed. Available at: [Link]

-

Alonso-de-la-Varga, R., et al. (2018). Predicting Keto–Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States: A Case Study on Salicylideneanilines. The Research Portal of the University of Namur. Available at: [Link]

-

Open-i. (n.d.). Enol tautomer of cyclohexane-1,2-dione. Available at: [Link]

-

Oregon State University. (n.d.). Keto-Enol Tautomerism. Available at: [Link]

-

Maris, A., et al. (2013). Keto Enol Tautomerism and Conformational Landscape of 1,3-Cyclohexanedione from Its Free Jet Millimeter-Wave Absorption Spectrum. ResearchGate. Available at: [Link]

-

Roy, A. K., et al. (2013). Theoretical Study of HOCl-Catalyzed Keto-Enol Tautomerization of β-Cyclopentanedione in an Explicit Water Environment. NIH National Library of Medicine. Available at: [Link]

-

ResearchGate. (n.d.). UV-Vis absorption spectrum of the enol tautomer (in blue) and emission.... Available at: [Link]

-

CSIR-Institute of Himalayan Bioresource Technology. (n.d.). Process for 4-substituted cyclohexane-1,3-dione. Available at: [Link]

-

Perez, M. A., et al. (2004). Solvent effects on the rate of the keto–enol interconversion of 2-nitrocyclohexanone. Organic & Biomolecular Chemistry. Available at: [Link]

-

Aghaie, H., et al. (2007). Thermodynamic Study and Total Energy Calculation for three systems of Enol↔Keto Tautomerism. Journal of Physical and Theoretical Chemistry. Available at: [Link]

-

Al-kutubi, H., et al. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. PubMed Central. Available at: [Link]

-

LibreTexts Chemistry. (2023). 22.1 Keto-Enol Tautomerism. Available at: [Link]

-

Mahmoudi Aval, M., et al. (2021). Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. Semantic Scholar. Available at: [Link]

-

Chans, G. M., Moyano, E. L., & Baumgartner, M. T. (2014). NMR and computational studies on tautomerism of 3-hydroxy-2-(2-thienylcarbonyl)cyclohex-2-en-1-one. CONICET Digital. Available at: [Link]

-

Manbeck, K. A., et al. (2011). Substituent Effects on Keto-Enol Equilibria Using NMR Spectroscopy. ERIC. Available at: [Link]

-

Al-Bayati, R. H., & Al-Amery, M. H. (2020). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Egyptian Journal of Chemistry. Available at: [Link]

-

Manbeck, K. A., et al. (2011). Substituent Effects on Keto-Enol Equilibria Using NMR Spectroscopy. ResearchGate. Available at: [Link]

-

Pramanik, A., & Biswas, N. (2014). Keto–enol tautomers of 1,2-cyclohexanedione in solid, liquid, vapour and a cold inert gas matrix: Infrared spectroscopy and quantum chemistry calculation. ResearchGate. Available at: [Link]

-

Alarcón, S. H., et al. (2005). Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in -Ketoamides: A Nuclear Magnetic Resonance Study. CORE. Available at: [Link]

-

Isaacs, N. S., & Greenberg, P. (1972). Solvent effects on the tautomeric equilibrium of 2,4-pentanedione. ResearchGate. Available at: [Link]

-

Yogev, A., & Mazur, Y. (1967). Keto-enol equilibrium in 1,3-cyclohexanediones. SciSpace. Available at: [Link]

-

Taylor, P. J. (2009). Let's not forget tautomers. NIH National Library of Medicine. Available at: [Link]

-

Claramunt, R. M., et al. (2006). The use of NMR spectroscopy to study tautomerism. SciSpace. Available at: [Link]

-

Bazzicalupi, C., et al. (2011). Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches. RSC Publishing. Available at: [Link]

-

Automated Topology Builder (ATB) and Repository. (n.d.). 1,3-Cyclohexanedione. Available at: [Link]

-

Yogev, A., & Mazur, Y. (1967). Keto-enol equilibrium in 1,3-cyclohexanediones. The Journal of Organic Chemistry. Available at: [Link]

-

Claramunt, R. M., et al. (2006). The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. Available at: [Link]

-

Claramunt, R. M., et al. (2006). The Use of NMR Spectroscopy to Study Tautomerism. Semantic Scholar. Available at: [Link]

-

Hansen, P. E. (2021). Tautomerism Detected by NMR. Encyclopedia.pub. Available at: [Link]

-

Wikipedia. (n.d.). 1,3-Cyclohexanedione. Available at: [Link]

-

Batyrev, E. D., et al. (2013). 1,4-Cyclohexanedione. Composition, molecular structures, and internal dynamics of the vapor: an electron diffraction investigation augmented by molecular orbital calculations. PubMed. Available at: [Link]

-

Brueckner, A. C., & Movassaghi, M. (2023). Total Synthesis of Aleutianamine. Journal of the American Chemical Society. Available at: [Link]

-

Forlani, L., et al. (2003). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. ResearchGate. Available at: [Link]

-

Shchemukhina, S., et al. (2023). What impact does tautomerism have on drug discovery and development?. NIH National Library of Medicine. Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. US8916723B2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google Patents [patents.google.com]

- 3. WO2011117881A2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google Patents [patents.google.com]

- 4. ihbt.res.in [ihbt.res.in]

- 5. Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Keto-enol tautomerism and conformational landscape of 1,3-cyclohexanedione from its free jet millimeter-wave absorption spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. 1,3-Cyclohexanedione - Wikipedia [en.wikipedia.org]

- 15. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 16. Solvent effects on the rate of the keto–enol interconversion of 2-nitrocyclohexanone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]